1,2-dimethyl-1H-Imidazol-5-amine

Overview

Description

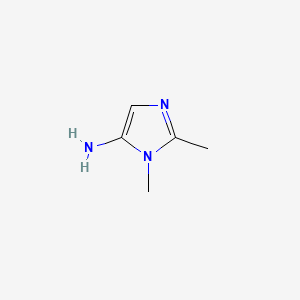

1,2-Dimethyl-1H-imidazol-5-amine (CAS: 85392-31-0) is a substituted imidazole derivative with the molecular formula C₅H₉N₃ and a molecular weight of 111.15 g/mol . It features a five-membered aromatic ring containing two nitrogen atoms, with methyl groups at positions 1 and 2 and an amine group at position 5 (Figure 1). Its ChemSpider ID is 117821, and it is commercially available through suppliers like Hairui Chem (CAS: 80912-09-0), though discrepancies in CAS numbers suggest possible isomerism or nomenclature variations .

Preparation Methods

Nitro-to-Amine Reduction: The Primary Synthetic Pathway

The reduction of 1,2-dimethyl-5-nitroimidazole (CAS 551-92-8) to 1,2-dimethyl-1H-imidazol-5-amine represents the most direct and widely utilized method. This approach leverages well-established nitro-group reduction techniques, which are both cost-effective and scalable .

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is a cornerstone of this transformation. A typical procedure involves dissolving 1,2-dimethyl-5-nitroimidazole in ethanol, adding 5% Pd/C, and stirring under H₂ at room temperature for 6–8 hours. The reaction progresses quantitatively, as monitored by TLC or LCMS, yielding the amine in 85–90% after filtration and concentration .

Key Advantages :

-

High selectivity for the nitro group without affecting the imidazole ring.

-

Environmentally benign due to minimal byproduct generation .

Iron-Mediated Reduction

An alternative employs iron powder in acidic media. Suspending the nitro compound in dilute hydrochloric acid (2 M) with excess iron powder under reflux for 2–3 hours achieves complete reduction. Post-reaction neutralization with sodium hydroxide followed by extraction with ethyl acetate affords the amine in 75–80% yield .

Mechanistic Insight :

The reduction proceeds via sequential electron transfer from Fe⁰ to the nitro group, forming nitroso and hydroxylamine intermediates before final conversion to the amine .

Biological Reduction Pathways

Bacterial metabolism offers a niche route for nitro-group reduction, as demonstrated in Bacteroides fragilis strains harboring the nimA gene. These strains enzymatically reduce 1,2-dimethyl-5-nitroimidazole (dimetridazole) to the corresponding amine under anaerobic conditions .

Enzymatic Specificity

The nimA-encoded reductase selectively targets 5-nitroimidazoles, facilitating a six-electron reduction without ring cleavage. This pathway avoids toxic intermediates like nitro radical anions, which are implicated in antimicrobial activity .

Limitations :

-

Scalability challenges in non-biological systems.

-

Requires specialized microbial cultures, limiting industrial applicability .

Advanced Reductive Amination Strategies

Recent advances explore metal-free conditions using tetrakis(dimethylamino)ethylene (TDAE) as a reductant. In one protocol, TDAE mediates the reduction of nitroimidazoles at −20°C in dimethylformamide (DMF), achieving 76% yield with excellent diastereoselectivity .

Optimization Metrics :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −20°C → RT | +15% yield |

| TDAE Equivalents | 1.1 equiv | Maximizes conversion |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

This method circumvents metal catalysts, aligning with green chemistry principles .

Purification and Characterization

Post-synthesis, the amine is typically isolated as its hydrochloride salt (CAS 2089320-15-8) via treatment with HCl in diethyl ether. Recrystallization from dichloromethane/petroleum ether mixtures enhances purity (>98% by HPLC) .

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 2.40 (s, 3H, CH₃), 3.54 (s, 3H, N–CH₃), 6.85 (s, 1H, C₅–H) .

-

HRMS (ESI+) : m/z calcd for C₅H₁₀N₃ [M+H]⁺ 112.0876, found 112.0874 .

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–90 | High | Moderate | Low |

| Iron/HCl | 75–80 | Moderate | Low | Moderate (acid waste) |

| TDAE Reduction | 76 | Low | High | Low |

| Biological Reduction | N/A | Low | High | Low |

Catalytic hydrogenation emerges as the optimal choice for industrial-scale production, balancing yield and cost .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-Imidazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups on the imidazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazoles .

Scientific Research Applications

Chemistry

1,2-Dimethyl-1H-Imidazol-5-amine serves as a vital building block in synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations including oxidation, reduction, and substitution reactions.

Biology

Research indicates that this compound interacts with several biological targets:

- Enzyme Interactions: It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism.

- Antimicrobial Activity: Studies demonstrate its potential against various pathogens. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) as low as 2 µg/mL.

Antimicrobial Activity Data:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine | 2.0 | Staphylococcus aureus |

| 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine | 5.0 | Escherichia coli |

Medicine

The compound is being explored for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values of 10 µM and 12.5 µM respectively.

Cytotoxic Effects Data:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.0 | Induction of apoptosis |

| HepG2 | 12.5 | Cell cycle arrest |

Anticancer Research

A study evaluated the effects of this compound derivatives on cancer cell proliferation. The results indicated significant cytotoxic effects leading to programmed cell death through caspase pathway activation.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer progression and bacterial resistance. These studies suggest strong binding affinities that could be enhanced through structural modifications.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-1H-Imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, aromaticity, and heteroatom positioning. Key differences include:

Physicochemical Properties

- Thermal Stability : Benzimidazolamine melts at 108°C, while the indazole analog (C₁₉H₁₅N₃) has higher thermal stability due to extended aromaticity .

- Electronic Effects : The electron-donating -CH₃ groups in this compound enhance nucleophilicity at the -NH₂ site compared to brominated analogs, which exhibit reduced reactivity due to electron-withdrawing -Br .

Biological Activity

1,2-Dimethyl-1H-imidazol-5-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and research.

This compound plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, notably cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either the inhibition or activation of these enzymes depending on the context.

Table 1: Interaction with Key Enzymes

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Cytochrome P450 | Inhibition/Activation | Alters drug metabolism |

| Other Enzymes | Variable | Depends on specific context |

Cellular Effects

The compound influences several cellular processes, including cell signaling pathways and gene expression. It has been shown to modulate the expression of genes involved in oxidative stress responses, which is vital for maintaining cellular homeostasis.

Case Study: Gene Expression Modulation

In laboratory studies, exposure to varying doses of this compound resulted in differential expression of genes associated with oxidative stress, demonstrating its potential as a therapeutic agent in conditions characterized by oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can significantly influence metabolic pathways.

Mechanistic Pathways

- Enzyme Binding: Alters enzymatic activity.

- Gene Regulation: Modulates transcription factors involved in stress responses.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage. Lower doses may enhance metabolic processes, while higher doses can induce oxidative stress and cellular damage.

Table 2: Dosage Effects Observed in Animal Models

| Dosage (mg/kg) | Observed Effect |

|---|---|

| Low (10) | Enhanced metabolism |

| Moderate (25) | No significant adverse effects |

| High (50) | Induced oxidative stress |

Scientific Research Applications

The compound has numerous applications across various fields:

- Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

- Biology: Investigated for antimicrobial and anticancer properties.

- Medicine: Serves as a precursor for developing pharmaceutical agents targeting diseases.

- Industry: Utilized in producing functional materials like catalysts and dyes.

Properties

IUPAC Name |

2,3-dimethylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-7-3-5(6)8(4)2/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBBPEZNHKKEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001633 | |

| Record name | 1,2-Dimethyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80912-09-0 | |

| Record name | 5-Amino-1,2-dimethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080912090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.